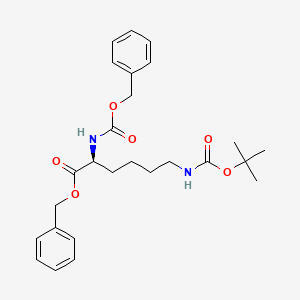

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester

Übersicht

Beschreibung

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester (CBZ-Lys-Bzl) is a synthetic compound derived from lysine, an essential amino acid. CBZ-Lys-Bzl is a versatile compound that is used in various scientific research applications, including protein and peptide synthesis, enzyme kinetics, and drug discovery. It is also used in laboratory experiments to study the biochemical and physiological effects of drugs and other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester is involved in various synthesis and modification processes. One such application is in the semisynthesis of preproinsulin, where the alpha-amino group of proinsulin is protected with the tert-butoxycarbonyl group. This approach facilitates the eventual synthesis of preproinsulin (Büllesbach & Naithani, 1980).

Designing Multivalent Ligands

This compound plays a role in the design of multivalent ligands. In a study, the Nalpha-carboxyanhydride of Nepsilon-carbobenzoxy (CBZ)-L-lysine was polymerized and used to investigate the affinity of multivalent ligands for receptors (Asayama, Maruyama, & Akaike, 1999).

HIV-Protease Inhibitors

In the development of HIV-protease inhibitors, lysine sulfonamide analogues bearing Nepsilon-benzylic ureas have been synthesized. This involves a novel synthetic route of Nalpha-(alkyl)-Nalpha-(sulfonamides)lysinol, demonstrating the compound's relevance in medicinal chemistry (Stranix et al., 2004).

Synthesis of Peptide Fragments

The compound is used in the synthesis of peptide fragments like benzyloxycarbonyl-lysine-glycine methyl ester, which is a fragment of the delicious peptide, an octapeptide of industrial interest (Romero et al., 1997).

Enantiomer Separation

It is also involved in the liquid chromatographic enantiomer separation of N-benzyloxycarbonyl (CBZ) and N-tert-butoxycarbonyl (BOC) alpha-amino acids and their corresponding ethyl esters. This showcases its utility in chiral separations in analytical chemistry (Jin, Bae, & Lee, 2009).

Conversion of Azides to Amines

An innovative method for converting azides to N-(tert-butoxycarbonyl)-protected amines, using the Lindlar catalyst, involves Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester. This method is notable for its chemoselectivity, crucial in organic synthesis (Reddy et al., 2002).

Deprotection Techniques

The compound is also involved in the deprotection of tert-butoxycarbonyl (Boc) groups, highlighting its role in peptide synthesis and modification (Han, Tamaki, & Hruby, 2001).

Hemolysis and Shape Changes in Erythrocytes

Studies have shown its derivatives' effects on human and rat erythrocytes, particularly in inducing hemolysis and shape changes. These findings are significant for understanding cellular interactions with synthetic compounds (Vives et al., 1999).

Eigenschaften

IUPAC Name |

benzyl (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O6/c1-26(2,3)34-24(30)27-17-11-10-16-22(23(29)32-18-20-12-6-4-7-13-20)28-25(31)33-19-21-14-8-5-9-15-21/h4-9,12-15,22H,10-11,16-19H2,1-3H3,(H,27,30)(H,28,31)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQCBZHWLOVRHD-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester | |

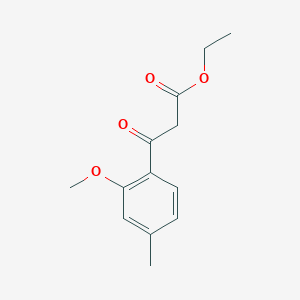

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

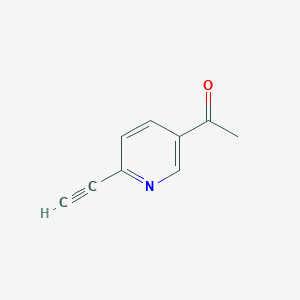

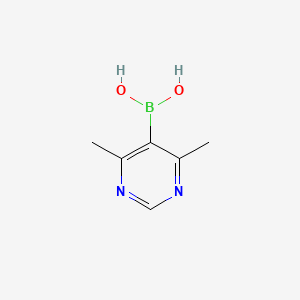

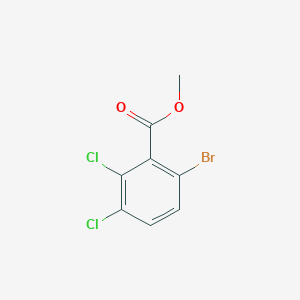

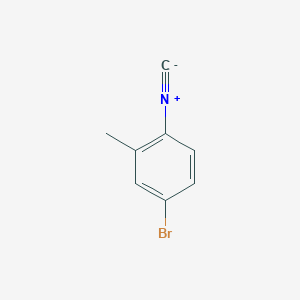

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

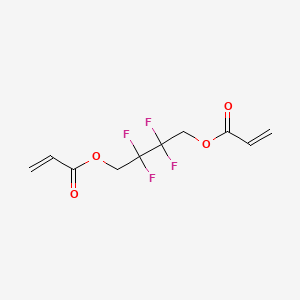

![[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate](/img/structure/B3039659.png)